molecular formula C11H17NO4 B13530291 Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- CAS No. 65876-17-7

Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-

Cat. No.: B13530291
CAS No.: 65876-17-7
M. Wt: 227.26 g/mol
InChI Key: AFJZAAPPTLXGHC-UHFFFAOYSA-N
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Description

Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-, also known as 2-(3,4,5-trimethoxyphenoxy)ethanamine, is an organic compound with the molecular formula C11H17NO4. This compound is characterized by the presence of a phenoxy group substituted with three methoxy groups at the 3, 4, and 5 positions, and an ethanamine chain. It is a derivative of phenethylamine and is structurally related to other psychoactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- typically involves the reaction of 3,4,5-trimethoxyphenol with an appropriate ethanamine derivative. One common method includes the use of 2-chloroethanamine hydrochloride as a starting material. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is usually achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine chain, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Halogenated ethanamine derivatives.

Scientific Research Applications

Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its psychoactive properties and potential therapeutic uses in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- is structurally similar to other phenethylamine derivatives, such as:

    2-(2,4,5-Trimethoxyphenyl)ethanamine: Known for its psychoactive properties and use in research on hallucinogenic compounds.

    3,4,5-Trimethoxyphenethylamine: Another psychoactive compound with similar structural features but different pharmacological effects.

The uniqueness of Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.

Biological Activity

Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethanamine, 2-(3,4,5-trimethoxyphenoxy)- has the following chemical structure:

  • IUPAC Name : Ethanamine, 2-(3,4,5-trimethoxyphenoxy)-
  • Molecular Formula : C13_{13}H19_{19}O4_{4}N
  • CAS Number : 172699-35-3

The biological activity of Ethanamine derivatives often relates to their interaction with neurotransmitter systems, particularly serotonin and adrenergic pathways. The trimethoxyphenoxy group may enhance binding affinity to specific receptors or enzymes involved in cellular signaling.

Biological Activities

1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Neuroprotective Effects
Studies have shown that Ethanamine derivatives can protect neuronal cells from apoptosis induced by oxidative stress. For instance, compounds with methoxy groups have been reported to improve cell viability in models of neurotoxicity.

3. Anti-inflammatory Properties
Ethanamine derivatives may modulate inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities of Ethanamine Derivatives

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in neuronal cells
NeuroprotectiveIncreases cell viability under stress conditions
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Case Studies

Case Study 1: Neuroprotective Effects
In a study conducted on Huh7 hepatocytes treated with oleic acid, derivatives of Ethanamine showed a marked reduction in lipid droplet formation. The presence of trimethoxy groups was linked to enhanced protective activity against lipid accumulation (PMC9032471).

Case Study 2: Antioxidant Activity Assessment
A series of experiments demonstrated that Ethanamine derivatives could scavenge free radicals effectively. The mechanism involved the donation of hydrogen atoms from methoxy groups, thereby stabilizing free radicals and preventing cellular damage (Molecules, Volume 25).

Research Findings

Recent studies have focused on the synthesis and evaluation of various Ethanamine derivatives for their biological activities. Notable findings include:

  • Enhanced Binding Affinity : Compounds with the trimethoxyphenoxy group exhibited increased binding affinity for serotonin receptors compared to their non-modified counterparts.
  • Cytotoxicity Assessment : While some derivatives showed promising biological activities, others exhibited cytotoxic effects at higher concentrations, indicating a need for careful dosage consideration in therapeutic applications.

Properties

CAS No.

65876-17-7

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenoxy)ethanamine

InChI

InChI=1S/C11H17NO4/c1-13-9-6-8(16-5-4-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3

InChI Key

AFJZAAPPTLXGHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCCN

Origin of Product

United States

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